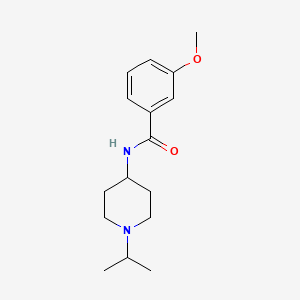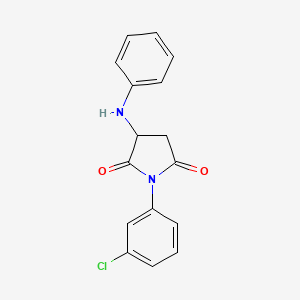
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide, also known as APICA, is a synthetic compound that has been of interest to researchers due to its potential use in medicinal chemistry. APICA is a member of the pyrrolidinecarboxamide family of compounds, which have been found to exhibit a range of biological activities.
Wirkmechanismus
The mechanism of action of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is not fully understood. However, it is thought to work by inhibiting the activity of enzymes involved in viral replication and cell growth. Specifically, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the activity of the HIV reverse transcriptase enzyme, which is essential for viral replication. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the protein kinase CK2, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to have a range of biochemical and physiological effects. In addition to its antiviral, antifungal, and anticancer properties, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to have anti-inflammatory activity. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it a useful tool for studying its biological activity and potential therapeutic applications. However, one limitation of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide. One area of interest is the development of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide derivatives with improved antiviral, antifungal, and anticancer properties. Another area of interest is the investigation of the potential use of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide as a therapeutic agent for the treatment of viral infections, fungal infections, and cancer. Additionally, research could focus on the development of new synthetic routes for the synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide and its derivatives.
Synthesemethoden
The synthesis of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide involves the reaction of 1-adamantylamine with 1-benzoyl-2-pyrrolidinone in the presence of a Lewis acid catalyst. The resulting product is then purified by recrystallization. The yield of N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide is typically around 50%.
Wissenschaftliche Forschungsanwendungen
N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been found to exhibit a range of biological activities, including antiviral, antifungal, and anticancer properties. In particular, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the replication of the human immunodeficiency virus (HIV) in vitro. N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has also been found to have antifungal activity against Candida albicans and Aspergillus fumigatus. In addition, N-1-adamantyl-5-oxo-1-phenyl-3-pyrrolidinecarboxamide has been shown to inhibit the growth of several cancer cell lines, including breast, lung, and colon cancer cells.
Eigenschaften
IUPAC Name |
N-(1-adamantyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-19-9-17(13-23(19)18-4-2-1-3-5-18)20(25)22-21-10-14-6-15(11-21)8-16(7-14)12-21/h1-5,14-17H,6-13H2,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNVPHPQIQWYIIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4CC(=O)N(C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387206 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-1-YL)-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
CAS RN |
6063-83-8 |
Source


|
| Record name | ST014790 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387206 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-ethoxy-4-{[2-(3-methylphenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 2-furoate](/img/structure/B4986481.png)
![{4-[4-(4-fluorobenzoyl)-1-piperazinyl]phenyl}(3-fluorophenyl)methanone](/img/structure/B4986484.png)
![N-[2-(3-fluorophenyl)ethyl]-6-phenylimidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B4986488.png)

![4-{[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}benzoic acid hydrochloride](/img/structure/B4986496.png)
![10-benzoyl-3,3-dimethyl-11-(3-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B4986508.png)
![1-(2-tert-butylphenoxy)-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B4986512.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-[(trifluoroacetyl)amino]benzamide](/img/structure/B4986526.png)
![N-(2,4-difluorophenyl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B4986536.png)
![N-[1-(4-morpholinylcarbonyl)-2-(4-nitrophenyl)vinyl]acetamide](/img/structure/B4986537.png)

